molecular formula C16H24N2O2 B13010209 tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B13010209
M. Wt: 276.37 g/mol
InChI Key: AVEUZKVFXGNECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 2-(6-methylpyridin-2-yl)piperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate is unique due to the presence of the 6-methylpyridin-2-yl group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 2-(6-methylpyridin-2-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-12-8-7-9-13(17-12)14-10-5-6-11-18(14)15(19)20-16(2,3)4/h7-9,14H,5-6,10-11H2,1-4H3

InChI Key

AVEUZKVFXGNECK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.